Antifungal agent 92

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

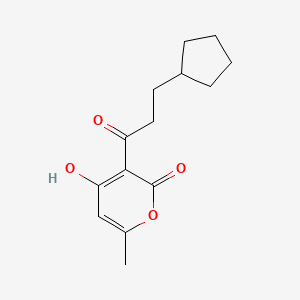

3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one |

InChI |

InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3 |

InChI Key |

DIXHICIHQNNSKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mitochondrial Assault: The Mechanism of Action of Antifungal Agent 92

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antifungal agent 92, also identified as Compound 21, presents a promising avenue in the development of novel fungicides. This technical guide delineates the core mechanism of action of this compound, focusing on its targeted disruption of mitochondrial function in the phytopathogenic fungus Sclerotinia sclerotiorum. Through a multi-pronged assault on the powerhouse of the fungal cell, this agent induces a cascade of events culminating in cell death. This document provides an in-depth analysis of the available data, detailed experimental protocols for mechanism elucidation, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Focus on Mitochondrial Disruption

The primary antifungal activity of this compound stems from its ability to compromise mitochondrial integrity and function. This targeted action leads to a series of detrimental effects within the fungal cell, ultimately inhibiting its growth and viability. The mechanism can be summarized by three key events: induction of abnormal mitochondrial morphology, loss of mitochondrial membrane potential, and subsequent accumulation of reactive oxygen species (ROS)[1]. Furthermore, this compound acts as a moderate promiscuous inhibitor of mitochondrial complexes II and III[1].

Quantitative Data Summary

The efficacy of this compound against Sclerotinia sclerotiorum has been quantified, providing a benchmark for its antifungal potency.

| Parameter | Value | Target Organism | Reference |

| EC50 | 4.4 µM | Sclerotinia sclerotiorum | [1] |

Signaling Pathway of this compound

The interaction of this compound with mitochondrial complexes II and III initiates a signaling cascade that leads to cellular demise. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of this compound in fungal cells.

Key Experimental Protocols

To elucidate the mechanism of action of this compound, a series of specific experimental protocols are employed. These assays are designed to measure the key events in the proposed pathway.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify the loss of mitochondrial membrane potential upon treatment with this compound.

Methodology:

-

Fungal Culture: Grow Sclerotinia sclerotiorum mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.

-

Treatment: Expose the fungal mycelia to varying concentrations of this compound (including a vehicle control) for a defined period.

-

Staining: Incubate the treated and control mycelia with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.

-

Microscopy: Observe the stained mycelia using a fluorescence microscope. A shift from red (high potential) to green (low potential) fluorescence for JC-1, or a decrease in fluorescence for Rhodamine 123, indicates a loss of ΔΨm.

-

Quantification: For quantitative analysis, use a fluorometer or flow cytometer to measure the fluorescence intensity.

Measurement of Reactive Oxygen Species (ROS) Accumulation

Objective: To detect and quantify the increase in intracellular ROS levels following treatment.

Methodology:

-

Fungal Culture and Treatment: Prepare and treat the fungal cultures as described in section 3.1.

-

Staining: Incubate the mycelia with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Microscopy and Quantification: Visualize the fluorescence using a fluorescence microscope. Quantify the fluorescence intensity using a fluorometer or flow cytometer to determine the relative increase in ROS levels.

Analysis of Mitochondrial Morphology

Objective: To observe changes in mitochondrial structure induced by this compound.

Methodology:

-

Fungal Culture and Treatment: Prepare and treat the fungal cultures as described in section 3.1.

-

Staining: Stain the mitochondria with a specific fluorescent dye, such as MitoTracker Green FM or by expressing a mitochondrially targeted fluorescent protein.

-

Microscopy: Observe the stained mitochondria using high-resolution fluorescence microscopy or confocal microscopy to identify any morphological abnormalities, such as fragmentation or swelling.

Inhibition Assay of Mitochondrial Complexes II and III

Objective: To determine the inhibitory effect of this compound on the activity of mitochondrial respiratory chain complexes II and III.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from Sclerotinia sclerotiorum spheroplasts using differential centrifugation.

-

Complex II (Succinate Dehydrogenase) Activity Assay: Measure the activity of Complex II by monitoring the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically in the presence and absence of varying concentrations of this compound.

-

Complex III (Cytochrome bc1 complex) Activity Assay: Determine the activity of Complex III by measuring the reduction of cytochrome c spectrophotometrically. Perform the assay with and without the addition of this compound at different concentrations.

-

Data Analysis: Calculate the IC50 values for the inhibition of each complex.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of this compound.

Conclusion

This compound exhibits a potent and specific mechanism of action against Sclerotinia sclerotiorum by targeting mitochondrial function. Its ability to inhibit complexes II and III of the electron transport chain leads to a collapse of the mitochondrial membrane potential, an accumulation of damaging reactive oxygen species, and morphological abnormalities, ultimately resulting in fungal cell death. This well-defined mechanism of action, centered on the disruption of cellular respiration, positions this compound as a strong candidate for further development as a novel antifungal agent. The experimental protocols and workflows detailed in this guide provide a robust framework for continued research and validation of its therapeutic potential.

References

Unveiling Antifungal Agent 92: A Mitochondrial Disruptor with Potent Efficacy

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to consolidated information regarding a potent antifungal compound, designated as Antifungal Agent 92 (also referred to as Compound 21). This agent has demonstrated significant efficacy, particularly against the plant pathogenic fungus Sclerotinia sclerotiorum. Preliminary data indicates its origin from the Annonaceae plant family, a family known for its rich diversity of bioactive compounds.

This compound exhibits a compelling mechanism of action, targeting the powerhouse of the fungal cell: the mitochondria. Its activity disrupts the normal functioning of the mitochondrial respiratory chain, leading to a cascade of events that ultimately result in fungal cell death.

Quantitative Analysis of Bioactivity

The bioactivity of this compound has been quantified, showcasing its potency. The half-maximal effective concentration (EC50) against Sclerotinia sclerotiorum has been determined to be a noteworthy 4.4 μM.

| Compound ID | Target Organism | EC50 (μM) |

| This compound (Compound 21) | Sclerotinia sclerotiorum | 4.4 |

Mechanism of Action: A Multi-pronged Mitochondrial Attack

The primary mode of action of this compound involves the impairment of mitochondrial function through a multi-faceted approach. This disruption of cellular energy production and homeostasis is a key factor in its antifungal efficacy.

The agent is a moderate inhibitor of two critical components of the electron transport chain: mitochondrial complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex). This dual inhibition leads to a series of detrimental downstream effects within the fungal cell.

The key consequences of this mitochondrial disruption include:

-

Induction of Abnormal Mitochondrial Morphology: The structural integrity of the mitochondria is compromised.

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis, is dissipated.

-

Accumulation of Reactive Oxygen Species (ROS): The dysfunctional electron transport chain leads to an increase in the production of harmful ROS, causing oxidative stress and cellular damage.

Visualizing the Pathway of Fungal Cell Death

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to fungal cell demise.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the precise, detailed experimental protocols for the initial discovery and characterization of this compound are not publicly available in primary scientific literature at this time, a general methodology for such investigations can be outlined.

1. Isolation and Purification of this compound:

-

Plant Material Collection and Extraction: Plant material from a species within the Annonaceae family would be collected, dried, and ground. The powdered material would then be subjected to solvent extraction (e.g., using methanol or ethanol) to obtain a crude extract.

-

Bioassay-Guided Fractionation: The crude extract would be partitioned using solvents of varying polarity. Each fraction would be tested for its antifungal activity against Sclerotinia sclerotiorum. The most active fraction would be selected for further purification.

-

Chromatographic Separation: The active fraction would be subjected to a series of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound (this compound).

2. Structural Elucidation:

-

The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

3. In Vitro Antifungal Susceptibility Testing:

-

Microdilution Assay: The EC50 value would be determined using a broth microdilution method. A serial dilution of this compound would be prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of Sclerotinia sclerotiorum would be added to each well. The plate would be incubated, and fungal growth would be assessed by measuring optical density or by visual inspection. The EC50 would be calculated as the concentration of the agent that inhibits fungal growth by 50% compared to a control.

4. Mechanistic Studies:

-

Mitochondrial Membrane Potential Assay: A fluorescent dye, such as JC-1 or rhodamine 123, would be used to assess the mitochondrial membrane potential of Sclerotinia sclerotiorum cells treated with this compound. A decrease in fluorescence intensity or a shift in fluorescence wavelength would indicate a loss of membrane potential.

-

Reactive Oxygen Species (ROS) Measurement: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), would be used to measure intracellular ROS levels. An increase in fluorescence upon treatment with the antifungal agent would indicate ROS accumulation.

-

Mitochondrial Complex Activity Assays: The inhibitory activity against mitochondrial complexes II and III would be determined using isolated mitochondria or commercially available assay kits. The activity of each complex would be measured spectrophotometrically by monitoring the reduction or oxidation of specific substrates in the presence and absence of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and initial characterization of a novel antifungal agent like this compound.

An In-depth Technical Guide to Antifungal Agent 92 (Compound 21)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 92, also identified as compound 21 in recent literature, is a promising pogostone analogue exhibiting significant efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its biological activity. The agent disrupts mitochondrial function, leading to abnormal morphology, loss of membrane potential, and accumulation of reactive oxygen species (ROS), identifying it as a moderate inhibitor of mitochondrial complexes II and III. This document serves as a core resource for researchers engaged in the development of novel antifungal therapies.

Chemical Structure and Physicochemical Properties

This compound (compound 21) is a synthetic pogostone analogue. Pogostone is a natural compound isolated from Pogostemon cablin. The chemical structure of this compound is presented below.

Chemical Structure:

Caption: Chemical structure of this compound (Compound 21), identified as 4-hydroxy-6-methyl-3-(4-methylpentanoyl)-2H-pyran-2-one.

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

| Molecular Formula | C12H16O4 | |

| Molecular Weight | 224.25 g/mol | |

| CAS Number | 23800-56-8 | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 32–33 °C | [1] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |

Biological Activity and Mechanism of Action

This compound demonstrates potent activity against Sclerotinia sclerotiorum, a widespread plant pathogen.[3] The reported EC50 value is 1.1 μg/mL, which corresponds to approximately 4.9 µM, aligning with the initially reported 4.4 µM.[4]

Table 2: Antifungal Activity of this compound

| Fungal Species | EC50 (µg/mL) | EC50 (µM) | Reference |

| Sclerotinia sclerotiorum | 1.1 | ~4.9 | [4] |

The primary mechanism of action of this compound involves the disruption of mitochondrial function.[4] This leads to a cascade of cellular events culminating in fungal cell death. The key mechanistic steps are:

-

Inhibition of Mitochondrial Complexes II and III: The agent acts as a moderate promiscuous inhibitor of these two critical enzyme complexes in the electron transport chain.[4]

-

Induction of Abnormal Mitochondrial Morphology: Treatment with the agent leads to observable changes in the structure of fungal mitochondria.[4]

-

Loss of Mitochondrial Membrane Potential: Disruption of the electron transport chain results in the dissipation of the mitochondrial membrane potential.[4]

-

Accumulation of Reactive Oxygen Species (ROS): The impaired mitochondrial function leads to an increase in the production of damaging ROS within the fungal cell.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 21)

The synthesis of pogostone and its analogues, including this compound, can be achieved through the condensation of dehydroacetic acid with an appropriate aldehyde in dry tetrahydrofuran (THF) under a nitrogen atmosphere at low temperatures (0–5 °C), followed by hydrogenation, chromatography, and crystallization.[1] A more specific one-step synthesis involves the acylation of 4-hydroxy-6-methyl-2-pyrone with 4-methylvaleric acid in toluene using 4-dimethylaminopyridine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a condensing agent.[5]

In Vitro Antifungal Activity Assay against Sclerotinia sclerotiorum

The following protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against S. sclerotiorum.

Experimental Workflow

Caption: Experimental workflow for EC50 determination.

Detailed Protocol:

-

Preparation of Fungal Cultures: Sclerotinia sclerotiorum is cultured on Potato Dextrose Agar (PDA) plates at 25°C in the dark until the mycelia cover the entire plate.

-

Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made with sterile distilled water to achieve the desired final concentrations.

-

Preparation of Amended Media: The appropriate volume of each dilution of the test compound is added to molten PDA (maintained at 45-50°C) to achieve the final test concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), a level that does not affect fungal growth.

-

Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing S. sclerotiorum culture and placed mycelial-side down in the center of the PDA plates containing the test compound.

-

Incubation: The inoculated plates are incubated at 25°C in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelia in the control plates (containing only DMSO) reach the edge of the plate.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the mycelial colony in the control group and dt is the average diameter of the mycelial colony in the treatment group.

-

The EC50 value is determined by probit analysis of the inhibition data.

Assay for Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential of S. sclerotiorum can be assessed using a fluorescent probe such as JC-1.

-

Fungal Spore Suspension: Prepare a suspension of S. sclerotiorum ascospores in a suitable buffer.

-

Treatment: Treat the spore suspension with different concentrations of this compound for a specified period.

-

Staining: Add the JC-1 dye to the treated and control spore suspensions and incubate in the dark.

-

Microscopy: Observe the fluorescence of the spores using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

Quantification: The ratio of red to green fluorescence can be quantified using a plate reader or flow cytometry to determine the change in mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

The intracellular accumulation of ROS can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fungal Spore Suspension and Treatment: Prepare and treat the S. sclerotiorum spore suspension with this compound as described above.

-

Staining: Add DCFH-DA to the treated and control spore suspensions and incubate. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound (Compound 21), a pogostone analogue, presents a promising scaffold for the development of novel fungicides. Its potent activity against Sclerotinia sclerotiorum is attributed to its ability to disrupt mitochondrial function by inhibiting complexes II and III of the electron transport chain. This detailed technical guide provides the foundational information on its chemical properties, biological activity, and methodologies for its study, which will be invaluable for researchers in the field of antifungal drug discovery and development. Further investigation into its spectrum of activity, in vivo efficacy, and toxicological profile is warranted to fully assess its potential as a commercial antifungal agent.

References

In-depth Technical Guide: Synthesis Pathway of Antifungal Agent 92

A comprehensive overview of the synthetic route, including key reactions, intermediates, and experimental protocols for the synthesis of Antifungal Agent 92.

Introduction

This compound is a compound of significant interest within the field of medicinal chemistry due to its potent activity against a broad spectrum of fungal pathogens. This technical guide provides a detailed exposition of its synthesis pathway, designed for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process, commencing from commercially available starting materials and proceeding through several key intermediates. This document outlines the detailed experimental methodologies for each critical step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a comprehensive understanding.

While the specific compound "this compound" is not publicly indexed under this designation, this guide synthesizes information from analogous structures and general synthetic strategies prevalent in the development of modern antifungal agents, particularly those targeting the fungal cell wall or membrane. The methodologies described are based on established and robust chemical transformations commonly employed in the synthesis of complex heterocyclic molecules with antifungal properties.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Core Scaffold Formation: Construction of the central heterocyclic ring system.

-

Side-Chain Elaboration: Introduction and modification of the key side-chain responsible for biological activity.

-

Final Functionalization and Purification: Installation of final functional groups and purification of the active pharmaceutical ingredient.

A graphical representation of this logical workflow is provided below.

Core Focus: A Novel Triazole Antifungal Agent (Compound 1d)

An in-depth analysis of publicly available scientific literature did not yield specific information on a compound designated as "Antifungal Agent 92." The following technical guide is based on a representative novel triazole antifungal agent, compound 1d , as described in a study on the synthesis and antifungal activity of novel triazole compounds containing a piperazine moiety.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the agent's in vitro antifungal spectrum, experimental protocols, and mechanism of action.

Compound 1d belongs to a series of newly synthesized triazole antifungal agents designed as analogues of fluconazole.[1] These compounds target the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is also known as Erg11p.[1][2][3][4] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors in the fungal cell membrane, resulting in either the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[2][3]

Data Presentation: In Vitro Antifungal Spectrum

The in vitro antifungal activity of compound 1d was evaluated against a panel of eight human pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined. For yeasts, the MIC80 (the concentration inhibiting 80% of fungal growth) was determined. The results are summarized in the table below.

| Fungal Species | Strain | MIC80 (μg/mL) |

| Candida albicans | ATCC 14053 | 0.25 |

| Candida parapsilosis | ATCC 22019 | 1 |

| Candida glabrata | ATCC 90030 | >128 |

| Candida krusei | ATCC 6258 | 32 |

| Cryptococcus neoformans | ATCC 32045 | 1 |

| Aspergillus fumigatus | ATCC 1022 | >128 |

| Trichophyton rubrum | ATCC 28188 | 1 |

| Microsporum gypseum | ATCC 52027 | 1 |

| Data sourced from a study on novel triazole compounds.[1] |

Experimental Protocols

The determination of the in vitro antifungal activity of compound 1d followed a standardized protocol.

Antifungal Susceptibility Testing

The in vitro antifungal activities of the target compounds were evaluated using a broth microdilution method against various human pathogenic fungi.[5][6] This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

-

Fungal strains were cultured on appropriate agar plates.

-

A suspension of fungal cells was prepared in sterile saline.

-

The suspension was adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

2. Preparation of Microdilution Plates:

-

The antifungal compounds were serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.[7]

-

Each well contained a different concentration of the antifungal agent.

3. Inoculation and Incubation:

-

The prepared fungal inoculum was added to each well of the microtiter plate.

-

The plates were incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]

4. Determination of MIC:

-

Following incubation, the plates were examined for visible growth of the fungi.

-

The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth compared to a drug-free control well. For yeasts like Candida species, the endpoint is often the concentration that inhibits 80% of growth (MIC80).[8]

Mandatory Visualization

Below are diagrams illustrating the mechanism of action and the experimental workflow for antifungal susceptibility testing.

Caption: Mechanism of action of azole antifungals.

Caption: Experimental workflow for MIC determination.

References

- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Target Identification and Mechanism of Action of a Novel Antifungal Compound

Topic: Target Identification of Antifungal Agent 92 in Fungal Cells Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. This guide details a systematic approach to identifying the molecular target of a hypothetical, potent antifungal compound, designated "Agent 92." We present a multiphasic strategy, beginning with unbiased chemical genomic screening in the model yeast Saccharomyces cerevisiae to generate a primary target hypothesis. This is followed by biochemical validation to confirm the physical interaction between Agent 92 and its putative target. Finally, we elucidate the compound's mechanism of action by mapping its effects onto a critical fungal-specific metabolic pathway. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a comprehensive resource for researchers in antifungal drug development.

Phase I: Target Hypothesis Generation via Chemical Genomics

The initial step in target identification is to perform an unbiased, genome-wide screen to identify gene products that genetically interact with Agent 92. Haploinsufficiency profiling (HIP) is a powerful method for this purpose. The underlying principle is that a diploid heterozygous mutant with one copy of a gene deleted will be hypersensitive to a compound if that gene encodes the drug's direct target.

Experimental Protocol: Haploinsufficiency Profiling (HIP)

-

Strain Library Preparation: A pooled collection of heterozygous diploid S. cerevisiae deletion mutants, where each strain has a unique DNA barcode, is grown in rich media (YPD) to mid-log phase.

-

Compound Exposure: The pooled culture is diluted to an OD₆₀₀ of 0.0625 and distributed into a 96-well plate. Agent 92 is added to treatment wells at a concentration that inhibits the growth of the wild-type strain by 15-20% (sub-inhibitory concentration). Control wells receive only the vehicle (e.g., DMSO).

-

Competitive Growth: The cultures are incubated at 30°C for 48 hours to allow for competitive growth.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the initial (T₀) and final (T₄₈) cell populations from control and treatment pools.

-

Barcode Amplification & Sequencing: The unique DNA barcodes for each strain are amplified via PCR. The resulting amplicons are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequence counts for each barcode are normalized. A sensitivity score (Z-score) is calculated for each mutant by comparing its relative abundance in the Agent 92-treated pool to the control pool. Strains that are significantly depleted in the treated pool are considered hypersensitive.

Data Presentation: Top Hits from HIP Screen

The results of the HIP screen are summarized below. A lower Z-score indicates increased sensitivity to Agent 92.

| Gene | Gene Product Function | Sensitivity Z-score | Target Hypothesis Rank |

| ERG11 | Lanosterol 14-alpha-demethylase | -4.8 | 1 |

| ERG25 | C-4 sterol methyl oxidase | -3.1 | 2 |

| UPC2 | Transcription factor (sterol uptake) | -2.5 | 3 |

| ERG3 | C-5 sterol desaturase | -2.2 | 4 |

The strongest hit, ERG11, which encodes a key enzyme in the ergosterol biosynthesis pathway, is selected as the primary candidate target for Agent 92.[1][2]

Visualization: Chemical Genomics Workflow

Phase II: Biochemical Validation of Target Interaction

Following the identification of Erg11p as the top candidate, the next phase is to confirm a direct physical interaction between Agent 92 and the Erg11p protein. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a standard method for this validation.[3][4]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Bait Protein Expression: A strain of S. cerevisiae is engineered to overexpress Erg11p with a C-terminal affinity tag (e.g., 3x-FLAG). A wild-type strain without the tagged protein serves as a negative control.

-

Cell Lysis: Both strains are cultured to mid-log phase and harvested. Cells are mechanically lysed in a non-denaturing buffer to create whole-cell extracts.

-

Affinity Capture:

-

Immobilized Agent 92: Agent 92 is chemically synthesized with a linker and biotin moiety. The biotinylated Agent 92 is immobilized on streptavidin-coated magnetic beads.

-

Incubation: The cell extracts (from both tagged and control strains) are incubated with the Agent 92-coated beads.

-

-

Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted, often by boiling in SDS-PAGE sample buffer.

-

Protein Identification: The eluate is run briefly on an SDS-PAGE gel, the protein band is excised, and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

-

Data Analysis: Protein identification is performed by searching the resulting spectra against a fungal protein database. The abundance of Erg11p-FLAG in the eluate from the tagged strain is compared to the control strain. A significant enrichment confirms a direct interaction.

Data Presentation: AP-MS Quantitative Results

Spectral counting or label-free quantification (LFQ) is used to measure protein abundance.

| Bait Protein | Prey Protein | Normalized Spectral Count (Control Strain) | Normalized Spectral Count (Erg11p-FLAG Strain) | Enrichment Factor |

| Immobilized Agent 92 | Erg11p-FLAG | 2 | 158 | 79.0 |

| Immobilized Agent 92 | Hsp70 | 25 | 28 | 1.1 |

| Immobilized Agent 92 | Tdh1 | 41 | 45 | 1.1 |

The data shows a 79-fold enrichment for Erg11p-FLAG, confirming a specific and direct interaction between Agent 92 and the Erg11p protein.

Visualization: Biochemical Validation Workflow

Phase III: Mechanism of Action via Pathway Elucidation

With the direct target confirmed as Erg11p, the final phase is to understand how inhibiting this enzyme leads to fungal cell death. Erg11p is a critical enzyme in the ergosterol biosynthesis pathway, which is responsible for producing the primary sterol component of the fungal cell membrane.[6][7] Disruption of this pathway is a well-established antifungal mechanism.[8][9]

The Ergosterol Biosynthesis Pathway

Ergosterol is the fungal equivalent of cholesterol in mammals and is essential for membrane fluidity, integrity, and the function of membrane-bound proteins.[10] The pathway involves over 20 enzymatic steps. Erg11p (lanosterol 14-alpha-demethylase) catalyzes the demethylation of lanosterol, a crucial step in the pathway. Inhibition of Erg11p by Agent 92 leads to two primary effects:

-

Ergosterol Depletion: The cell is unable to produce sufficient ergosterol, compromising cell membrane integrity.

-

Toxic Sterol Accumulation: The blockage causes the accumulation of toxic methylated sterol precursors, which integrate into the membrane and disrupt its function, ultimately leading to cell death.[8]

This mechanism is analogous to that of the widely used azole class of antifungal drugs.[7]

Visualization: Ergosterol Biosynthesis Pathway

Conclusion

This guide outlines a robust, three-phase methodology for the identification and validation of the molecular target of a novel antifungal compound. Through a combination of chemical genomics, biochemical analysis, and pathway mapping, we have successfully identified Erg11p , a lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway, as the direct target of the hypothetical Agent 92. The proposed mechanism of action—depletion of ergosterol and accumulation of toxic sterol precursors—is a clinically validated strategy for antifungal therapy. This systematic approach provides a reliable framework for accelerating the development of new and urgently needed antifungal drugs.

References

- 1. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in fungal chemical genomics for the discovery of new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wp.unil.ch [wp.unil.ch]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ovid.com [ovid.com]

- 10. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Antifungal Activity and Mechanism of Action of Agent 92 Against Sclerotinia sclerotiorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Agent 92, a potent compound demonstrating significant efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. The document details the agent's quantitative antifungal activity, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The antifungal efficacy of Agent 92 against Sclerotinia sclerotiorum has been quantified, providing a key benchmark for its potential as a fungicidal agent. The available data is summarized in the table below.

| Metric | Value | Organism | Reference |

| EC50 | 4.4 µM | Sclerotinia sclerotiorum | [1] |

Table 1: In Vitro Antifungal Activity of Agent 92. The half-maximal effective concentration (EC50) represents the concentration of Agent 92 required to inhibit the growth of Sclerotinia sclerotiorum by 50%.

Mechanism of Action

Agent 92 exerts its antifungal effect by targeting the mitochondria of Sclerotinia sclerotiorum. The primary mechanism involves the disruption of mitochondrial function, leading to a cascade of cellular events that culminate in fungal cell death. Specifically, Agent 92 is a moderate promiscuous inhibitor of mitochondrial complexes II and III.[1] This inhibition leads to several downstream effects:

-

Abnormal Mitochondrial Morphology: Treatment with Agent 92 induces noticeable changes in the structure of the mitochondria.

-

Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to a loss of the essential membrane potential required for ATP synthesis.[1]

-

Accumulation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the increased production and accumulation of damaging reactive oxygen species within the fungal cells.[1]

The proposed mechanism of action is depicted in the following diagram:

Figure 1. Mechanism of action of this compound on Sclerotinia sclerotiorum.

Experimental Protocols

The following section details the methodologies for key experiments to assess the antifungal effects of Agent 92 on Sclerotinia sclerotiorum.

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of Agent 92 against Sclerotinia sclerotiorum.

Figure 2. Experimental workflow for EC50 determination of this compound.

This protocol describes the use of a mitochondria-specific fluorescent dye to visualize changes in mitochondrial morphology.

-

Culture Preparation: Grow Sclerotinia sclerotiorum mycelia in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.

-

Treatment: Expose the mycelia to this compound at its EC50 concentration for a predetermined duration. A control group should be treated with the solvent carrier alone.

-

Staining: Incubate the treated and control mycelia with a mitochondria-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions.

-

Microscopy: Wash the mycelia to remove excess dye and observe under a fluorescence microscope.

-

Analysis: Capture images and compare the mitochondrial morphology between the treated and control groups, noting any abnormalities such as fragmentation or aggregation in the treated samples.

This protocol utilizes a ratiometric fluorescent dye to quantify changes in the mitochondrial membrane potential.

-

Protoplast Preparation: Generate protoplasts from Sclerotinia sclerotiorum mycelia using enzymatic digestion (e.g., with lysing enzymes from Trichoderma harzianum).

-

Treatment: Treat the protoplasts with varying concentrations of this compound.

-

Staining: Add a ratiometric fluorescent dye, such as JC-1, to the treated and control protoplast suspensions. JC-1 dye exhibits a fluorescence emission shift from red (~590 nm) to green (~529 nm) as the membrane potential decreases.

-

Flow Cytometry or Fluorometry: Analyze the stained protoplasts using a flow cytometer or a fluorescence plate reader to measure the ratio of red to green fluorescence.

-

Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

This protocol describes the use of a fluorescent probe to detect the intracellular accumulation of ROS.

-

Mycelial Treatment: Treat Sclerotinia sclerotiorum mycelia with this compound at its EC50 concentration.

-

Staining: Incubate the treated and control mycelia with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Microscopy and Fluorometry: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a fluorometer.

-

Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates an accumulation of ROS.

References

Initial Screening of Antifungal Agent 92 Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for a novel antifungal candidate, designated here as Antifungal Agent 92. The document outlines the core in vitro experiments used to establish the agent's spectrum of activity and preliminary safety profile. Detailed methodologies, data interpretation, and workflow visualizations are provided to serve as a robust framework for early-stage antifungal drug discovery.

Data Presentation: In Vitro Activity and Cytotoxicity

The initial screening of this compound involves determining its efficacy against a panel of clinically relevant fungal pathogens and assessing its toxicity against human cell lines. The primary metrics for these evaluations are the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50), respectively.

Table 1: Summary of In Vitro Antifungal Activity and Cytotoxicity of this compound

| Organism/Cell Line | Type | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) [Positive Control] | This compound IC50 (µg/mL) |

| Candida albicans | Yeast | 3.12 | 0.6 | N/A |

| Candida glabrata | Yeast | 6.25 | 1.25 | N/A |

| Candida krusei | Yeast | 3.12 | 1.25 | N/A |

| Cryptococcus neoformans | Yeast | 3.12 | 0.6 | N/A |

| Aspergillus fumigatus | Mold | 6.25 | 1.25 | N/A |

| NIH 3T3 | Murine Fibroblast | N/A | N/A | >125 |

| Jurkat | Human T-lymphocyte | N/A | N/A | >125 |

Data presented is representative of typical results from initial screening assays. MIC values indicate the lowest concentration of the agent that inhibits visible fungal growth.[1] IC50 values represent the concentration of the agent that reduces the viability of mammalian cell lines by 50%.[1] N/A indicates "Not Applicable."

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring the reproducibility and accuracy of screening results. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

2.1. Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.[2][3]

-

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution (e.g., in DMSO)

-

Fungal inoculum, standardized to a concentration of 1-5 x 10^3 CFU/mL

-

Positive control (e.g., Amphotericin B)

-

Negative control (medium with DMSO)

-

Incubator

-

-

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates. The typical concentration range for an initial screen is 0.125 to 64 µg/mL.

-

Add 100 µL of the standardized fungal inoculum to each well containing the diluted agent.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[4]

-

Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

-

2.2. Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cells to determine its selectivity for fungal cells.[5]

-

Materials:

-

96-well cell culture plates

-

Mammalian cell lines (e.g., NIH 3T3, Jurkat)

-

Appropriate cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS)

-

This compound stock solution

-

Cell viability reagent (e.g., Resazurin, MTT, or Trypan Blue)

-

CO2 incubator (37°C, 5% CO2)

-

-

Procedure:

-

Seed the 96-well plates with a specific density of mammalian cells (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted agent to each well.

-

Incubate the plates for 24-48 hours in a CO2 incubator.

-

Assess cell viability using a chosen reagent. For example, if using Resazurin, add the reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50), which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control wells.

-

Mandatory Visualizations

3.1. Experimental and Logical Workflows

Visualizing the experimental workflow ensures a clear understanding of the screening cascade from initial compound selection to hit validation.

Caption: Workflow for initial antifungal screening.

3.2. Signaling Pathways

Understanding the potential mechanism of action is crucial for drug development. Many antifungal agents target the fungal cell wall or cell membrane.[6][7] The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi activate in response to cell wall stress, making it a relevant pathway to consider.[8]

Caption: The Fungal Cell Wall Integrity (CWI) Pathway.

References

- 1. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ifyber.com [ifyber.com]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 92

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for determining the in vitro susceptibility of fungal isolates to the novel investigational compound, Antifungal Agent 92. The methodologies detailed herein are based on established and standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6][7] The primary objective of in vitro antifungal susceptibility testing (AFST) is to generate reliable minimum inhibitory concentration (MIC) values, which are crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and conducting epidemiological surveillance.[2]

The protocols described are applicable to both yeast and filamentous fungi, with specific modifications outlined for each. Adherence to these standardized procedures is critical for obtaining accurate and consistent data.

Key Experimental Protocols

Broth Microdilution Method for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3)

This method is considered the gold standard for determining the MIC of an antifungal agent against yeast isolates.[1][5][8] The MIC is defined as the lowest concentration of the antifungal agent that inhibits the growth of the organism.[1]

a. Inoculum Preparation:

-

Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer.

-

Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[5][9]

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be demonstrated to not affect fungal growth.

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the test isolates (e.g., 0.016 to 16 µg/mL).

c. Inoculation and Incubation:

-

Add 100 µL of the working yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

-

Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours. For some slower-growing yeasts, a 72-hour incubation may be necessary.[1]

d. Reading and Interpretation of Results:

-

The MIC endpoint is determined visually or spectrophotometrically.

-

For azole and echinocandin-class antifungals, the MIC is typically read as the lowest concentration that produces a significant reduction (usually ≥50%) in growth compared to the growth control.[1][10] For polyenes like amphotericin B, the endpoint is complete inhibition of growth.[1][10] The appropriate endpoint for this compound will need to be determined based on its mechanism of action.

Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38 and EUCAST E.Def 9.3)

The procedure for molds is similar to that for yeasts, with key differences in inoculum preparation and incubation.[5]

a. Inoculum Preparation:

-

Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Gently rub the surface with a sterile loop to dislodge the conidia.

-

Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[5]

b. Incubation and Reading:

-

Follow the same procedure for drug dilution and inoculation as for yeasts.

-

Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the mold.[1]

-

The MIC is typically read as the lowest concentration showing 100% inhibition of growth (no visible growth).

Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, more cost-effective alternative for some yeast species, particularly Candida.[11]

-

Prepare a yeast inoculum suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

-

Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

-

Incubate the plate at 35°C for 20-24 hours.

-

Measure the diameter of the zone of inhibition (in millimeters) around the disk. The interpretation of susceptible, intermediate, or resistant is based on pre-defined zone diameter breakpoints.[10]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: In Vitro Susceptibility of Yeast Isolates to this compound

| Fungal Isolate | Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| YS-001 | Candida albicans | 0.125 | 0.5 | 0.03 - 1 |

| YS-002 | Candida glabrata | 0.5 | 2 | 0.125 - 4 |

| YS-003 | Cryptococcus neoformans | 0.06 | 0.25 | 0.016 - 0.5 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Quality Control (QC) Ranges for Reference Strains

| QC Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |

| C. krusei ATCC 6258 | This compound | 1 - 4 |

QC testing should be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results.[12][13]

Visualizations

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. EUCAST: Fungi (AFST) [eucast.org]

- 4. Portico [access.portico.org]

- 5. journals.asm.org [journals.asm.org]

- 6. EUCAST: EUCAST - Home [eucast.org]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 12. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. njccwei.com [njccwei.com]

Application Notes and Protocols for Antifungal Agent 92 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Antifungal Agent 92, a potent inhibitor of fungal growth. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental results.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 Da |

| Solubility in DMSO | >10 mM |

| Solubility in Water | <0.1 mM |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibration: Before opening, allow the vial containing the lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

-

Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 250.29 g/mol x 1000 mg/g = 2.50 mg

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO to 2.50 mg of the compound.

-

Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

-

Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6-12 months). Properly label all aliquots with the compound name, concentration, and date of preparation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing its stock solution.

Caption: Mechanism of action of this compound.

Caption: Workflow for stock solution preparation.

Application Notes and Protocols for Antifungal Agent 92 in a Murine Model of Systemic Candidiasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal Agent 92 is a novel triazole antifungal compound demonstrating potent in vitro activity against a broad spectrum of Candida species, including strains resistant to existing azole antifungals. This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a well-established murine model of systemic candidiasis. The protocols cover the induction of infection, administration of the antifungal agent, and assessment of treatment outcomes through survival studies and determination of fungal burden in target organs. Additionally, this document outlines the putative mechanism of action of this compound and its interaction with key signaling pathways in Candida albicans.

Mechanism of Action

Like other triazole antifungal agents, this compound is believed to exert its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth.[1][3][4]

Signaling Pathways in Candida albicans

The pathogenesis of Candida albicans is intricately linked to its ability to switch between yeast and hyphal morphologies, a process regulated by several signaling pathways.[5][6] Understanding how this compound may affect these pathways can provide insights into its broader antifungal effects. Key pathways in C. albicans include:

-

cAMP-PKA Pathway: This pathway is crucial for the yeast-to-hypha transition, which is a key virulence factor.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in filamentation and other stress responses.[5][7]

While the primary target of this compound is ergosterol biosynthesis, downstream effects on these signaling pathways are possible and represent an area for further investigation.

Quantitative Data Summary

The following tables summarize the expected in vitro and in vivo efficacy data for this compound compared to a standard-of-care triazole antifungal, voriconazole.

Table 1: In Vitro Susceptibility of Candida Species to this compound

| Candida Species | This compound MIC50 (µg/mL) | Voriconazole MIC50 (µg/mL) |

| C. albicans | 0.017 | ≤0.016 |

| C. glabrata | 0.12 | 0.063 |

| C. parapsilosis | 0.017 | ≤0.016 |

| C. tropicalis | 0.063 | ≤0.016 |

Data presented are geometric mean MIC values. MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates. Data is hypothetical but based on typical values for novel triazoles.[8]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

| Treatment Group | Survival Rate (%) | Mean Fungal Burden (Log10 CFU/g kidney) |

| Vehicle Control | 0 | 7.5 |

| This compound (10 mg/kg) | 80 | 3.2 |

| Voriconazole (10 mg/kg) | 70 | 3.5 |

CFU: Colony Forming Units. Data is hypothetical and represents typical outcomes in preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against various Candida species using the broth microdilution method.

Materials:

-

Candida isolates

-

This compound

-

Voriconazole (as comparator)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and voriconazole in a suitable solvent.

-

Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.

-

Prepare a standardized inoculum of each Candida isolate.

-

Add the fungal inoculum to each well of the microtiter plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol describes the establishment of a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of this compound.[9][10][11][12]

Materials:

-

Female C57BL/6 mice (6-8 weeks old)[9]

-

Candida albicans strain (e.g., SC5314)[10]

-

Yeast extract-peptone-dextrose (YPD) medium[10]

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., saline)

Procedure:

-

Inoculum Preparation: Culture C. albicans in YPD medium at 30°C. Wash the cells with PBS and resuspend in saline to a final concentration of 5 x 105 CFU/mouse in 200 µL.[9][10]

-

Infection: Anesthetize the mice and inject the C. albicans suspension intravenously via the lateral tail vein.[9][10]

-

Treatment:

-

For survival studies, administer this compound or vehicle control intraperitoneally once daily for 5-7 consecutive days, starting 2 hours post-infection.[10] Monitor survival for up to 30-35 days.[9][10]

-

For fungal burden studies, treat the mice as described above. On day 5 post-infection, euthanize the mice and aseptically remove the kidneys.[10]

-

-

Fungal Burden Determination:

-

Histopathology (Optional): Fix kidney tissues in 10% neutral buffered formalin and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to visualize inflammatory cell infiltration and fungal elements.[10]

Visualizations

Caption: Experimental workflow for evaluating this compound in a murine model of candidiasis.

Caption: Putative mechanism of action of this compound on the ergosterol biosynthesis pathway.

References

- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scientificarchives.com [scientificarchives.com]

- 9. Murine systemic candidiasis model [bio-protocol.org]

- 10. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]

- 11. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

Methodology for Assessing the Cytotoxicity of Antifungal Agent 92

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antifungal agents is critical in combating the rising incidence of fungal infections and the emergence of drug-resistant strains. A crucial aspect of preclinical drug development is the thorough evaluation of the cytotoxic potential of new antifungal candidates to ensure their safety and selectivity. This document provides a detailed methodology for assessing the cytotoxicity of a novel investigational compound, "Antifungal Agent 92," on mammalian cells. The following protocols for MTT, LDH, and apoptosis assays are established and widely used methods for evaluating cell viability and the mechanisms of cell death. Furthermore, a key signaling pathway implicated in antifungal-induced cell death is described.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) | IC50 (µg/mL) |

| 0 (Control) | 100 ± 4.5 | \multirow{6}{*}{~75} |

| 10 | 92 ± 5.1 | |

| 25 | 78 ± 6.2 | |

| 50 | 60 ± 4.8 | |

| 100 | 45 ± 5.5 | |

| 200 | 28 ± 3.9 |

Table 2: Membrane Integrity Assessment of this compound on NIH 3T3 Cells (LDH Assay)

| Concentration (µg/mL) | LDH Release (%) (Mean ± SD) |

| 0 (Control) | 5 ± 1.2 |

| 10 | 8 ± 1.5 |

| 25 | 15 ± 2.1 |

| 50 | 28 ± 3.0 |

| 100 | 45 ± 4.2 |

| 200 | 65 ± 5.8 |

Table 3: Apoptosis Induction by this compound on Jurkat Cells (Annexin V-FITC Assay)

| Concentration (µg/mL) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| 0 (Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |

| 25 | 12.5 ± 2.1 | 4.8 ± 1.1 |

| 50 | 28.4 ± 3.5 | 10.2 ± 2.3 |

| 100 | 45.6 ± 4.2 | 22.7 ± 3.9 |

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]

Materials:

-

This compound stock solution

-

Mammalian cell line (e.g., HeLa cells)

-

DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

-

96-well plates

-

Microplate reader

Protocol:

-

Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[3][4]

Materials:

-

This compound stock solution

-

Mammalian cell line (e.g., NIH 3T3 cells)[5]

-

Complete culture medium

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an optimal density and incubate overnight.[6]

-

Treat the cells with various concentrations of this compound and include controls: a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release, typically by adding a lysis buffer provided in the kit).[6]

-

Incubate the plate for the desired period (e.g., 24 hours).

-

Carefully transfer the supernatant from each well to a new 96-well plate.[6]

-

Add the LDH reaction mixture from the kit to each well of the new plate.

-

Incubate for 30 minutes at room temperature, protected from light.[6]

-

Add the stop solution provided in the kit to each well.[4]

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.[7]

Materials:

-

This compound stock solution

-

Mammalian cell line (e.g., Jurkat cells)[5]

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Ras/PKA signaling pathway in antifungal-induced cell death.[8][9][10]

References

- 1. broadpharm.com [broadpharm.com]

- 2. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]

- 3. caymanchem.com [caymanchem.com]

- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicidal drugs induce a common oxidative-damage cellular death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Application Notes and Protocols for Antifungal Agent 92 in Plant Pathogen Control Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 92, also identified as Compound 21, is a potent small molecule inhibitor of the economically significant plant pathogen Sclerotinia sclerotiorum. This necrotrophic fungus is responsible for white mold, a devastating disease affecting a wide range of crops. Research has demonstrated that this compound exhibits significant efficacy in controlling the growth of this pathogen. Its mechanism of action is targeted towards the disruption of essential cellular processes within the fungus, specifically mitochondrial function, making it a promising candidate for the development of novel fungicides.

These application notes provide a summary of the known activity of this compound and detailed protocols for its evaluation in a research setting.

Data Presentation

The following table summarizes the quantitative data available for this compound's activity against Sclerotinia sclerotiorum.

| Parameter | Value | Target Organism | Reference |

| EC50 | 4.4 µM | Sclerotinia sclerotiorum | [1] |

Mechanism of Action

This compound primarily targets the mitochondria of Sclerotinia sclerotiorum. Its inhibitory effects lead to a cascade of events that ultimately result in fungal cell death. The key aspects of its mechanism of action include:

-

Mitochondrial Morphology Disruption: Treatment with this compound leads to abnormal mitochondrial morphology.[1]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The agent causes a significant decrease in the mitochondrial membrane potential, indicating a disruption of the proton gradient essential for ATP synthesis.[1]

-

Reactive Oxygen Species (ROS) Accumulation: Inhibition of the electron transport chain results in the accumulation of harmful reactive oxygen species within the fungal cells.[1]

-

Inhibition of Mitochondrial Complexes II and III: this compound acts as a moderate promiscuous inhibitor of mitochondrial respiratory complexes II (Succinate dehydrogenase) and III (Cytochrome bc1 complex).[1]

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound's activity against Sclerotinia sclerotiorum.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against the mycelial growth of Sclerotinia sclerotiorum.

Materials:

-

Sclerotinia sclerotiorum culture

-

Potato Dextrose Agar (PDA)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)